molecular formula C22H15Cl2N3O4 B3690607 (5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B3690607
M. Wt: 456.3 g/mol
InChI Key: UOWNIPBTIKTRAT-FOWTUZBSSA-N
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Description

(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the preparation of the diazinane trione core, followed by the introduction of the dichlorophenyl and methoxyphenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxybenzene, and pyrrole derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, often under controlled temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes or applications.

Scientific Research Applications

(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the diazinane trione core.

    4-Methoxyphenyl derivatives: Similar in structure due to the presence of the methoxyphenyl group.

    Pyrrole-based compounds: Contain the pyrrole ring, similar to the pyrrol-2-yl group in the compound.

Uniqueness

(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-1-(2,3-dichlorophenyl)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O4/c1-31-15-9-7-13(8-10-15)26-11-3-4-14(26)12-16-20(28)25-22(30)27(21(16)29)18-6-2-5-17(23)19(18)24/h2-12H,1H3,(H,25,28,30)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWNIPBTIKTRAT-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-1-(2,3-Dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

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